Tributyltin-ADAM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

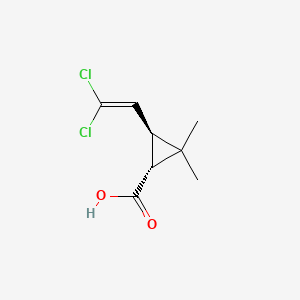

Tributyltin (TBT) is an organotin compound where the tin atom is linked to exactly three alkyl groups . It belongs to the class of organic compounds known as trialkyltins . It’s been recognized as an endocrine-disrupting chemical (EDC) for several decades .

Synthesis Analysis

Organotin compounds, including TBT, are synthesized by reducing the corresponding chlorides with lithium aluminium hydride . Other reducing agents that have been used include R2AlH, NaBH4, NaBH3CN, B2H6, LiH, (MeSiHO)n(PMHS), and Et3SiH .Molecular Structure Analysis

TBT compounds have three butyl groups covalently bonded to a tin(IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis

TBT is known for its applications in free-radical reactions such as dehalogenations of alkyl, vinyl, or aryl halides, often followed by intra- or intermolecular C-C coupling .Physical And Chemical Properties Analysis

TBT compounds have a low water solubility, making them ideal for antifouling agents . They are moderately hydrophobic and tend to absorb more readily to organic matter in soils or sediment .Aplicaciones Científicas De Investigación

Impact on Bone Health

Tributyltin, a known endocrine disruptor, has been found to adversely affect bone health. In a study on rats, tributyltin exposure led to detrimental changes in femoral cortical architecture and strength, evidenced by decreases in cortical cross-sectional area, marrow area, periosteal circumference, and polar moment of inertia (Li et al., 2021).

Reproductive Toxicity

Research has identified tributyltin as a compound that can cause reproductive toxicity. It has been shown to block Leydig cell developmental regeneration in adult male rats, affecting serum testosterone levels and Leydig cell morphology and number (Wu et al., 2017).

Neurotoxicity

Studies indicate that tributyltin can induce neurotoxicity. In cultured rat cortical neurons, tributyltin exposure led to increased cell death, involving mechanisms such as glutamate excitotoxicity and activation of glutamate receptors (Nakatsu et al., 2006).

Immunotoxicity in Marine Life

Tributyltin has shown adverse effects on the immune reactivity of haemocytes in the cultivated clam Tapes philippinarum. This highlights its impact on marine life and the importance of monitoring TBT-sensitive immunologic biomarkers in sentinel organisms (Cima et al., 1999).

Effects on Bone Marrow and Mineral Density

Research also shows that tributyltin can significantly decrease bone mineral density in rats. This decrease is associated with a dose-dependent increase in lipid accumulation and adipocyte number in bone marrow, affecting the adipo-osteogenic balance (Yao et al., 2019).

Influence on Glutamate Receptors and Neuronal Vulnerability

Long-term exposure to tributyltin has been linked to changes in neuronal glutamate receptors, leading to increased neuronal vulnerability to glutamate toxicity. This highlights the potential long-term neurotoxic effects of tributyltin at endogenous levels (Nakatsu et al., 2009).

Lipotoxicity in Reproductive Organs

Tributyltin exposure can induce lipotoxic responses in the ovaries of rockfish, affecting lipid accumulation and testosterone esterification. This suggests potential impacts on reproductive functions and oocyte development in fish (Zhang et al., 2013).

Mecanismo De Acción

TBT’s primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Safety and Hazards

Direcciones Futuras

Propiedades

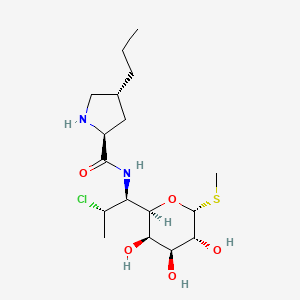

| { "Design of the Synthesis Pathway": "The synthesis of Tributyltin-ADAM can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Adamantane-1-carboxylic acid", "Tributyltin chloride", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Synthesis of Adamantane-1-carboxylic acid chloride by reacting Adamantane-1-carboxylic acid with thionyl chloride in DMF solvent.", "Step 2: Synthesis of Adamantane-1-carboxylic acid-N-hydroxysuccinimide ester (ADAM-NHS) by reacting Adamantane-1-carboxylic acid chloride with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in DMF solvent.", "Step 3: Synthesis of Tributyltin-ADAM by reacting ADAM-NHS with Tributyltin chloride and TEA in DMF solvent.", "Step 4: Purification of the product by washing with hydrochloric acid, sodium hydroxide, and diethyl ether, followed by recrystallization from methanol." ] } | |

Número CAS |

305352-07-2 |

Nombre del producto |

Tributyltin-ADAM |

Fórmula molecular |

C27H44N2SSn |

Peso molecular |

547.42 |

Pureza |

> 98% |

Sinónimos |

2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

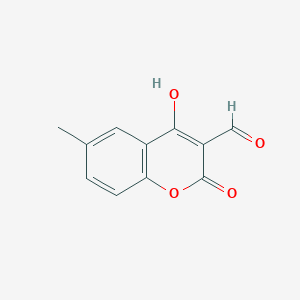

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

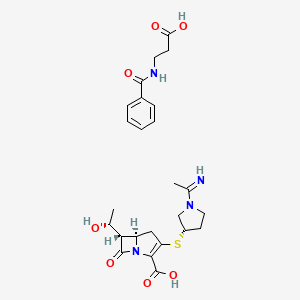

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)